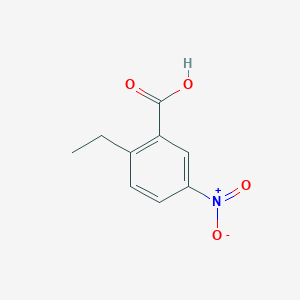

2-Ethyl-5-nitrobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INGAGVLEDDEDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90564-19-5 | |

| Record name | 2-ethyl-5-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Properties, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the fundamental properties, synthesis, and application of 2-Ethyl-5-nitrobenzoic acid. We will delve into its physicochemical characteristics, explore the strategic considerations for its synthesis, detail its key chemical transformations, and provide insights into its potential as a versatile building block in medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group ortho to the carboxylic acid and a nitro group para to the ethyl group, imparts a unique combination of steric and electronic properties that govern its reactivity and physical characteristics.

The IUPAC name for this compound is this compound.[1][2] Its molecular formula is C₉H₉NO₄, and it has a molecular weight of approximately 195.17 g/mol .[1][3] The presence of both an electron-donating ethyl group and a strongly electron-withdrawing nitro group on the benzene ring significantly influences the acidity of the carboxylic acid and the reactivity of the aromatic system.[4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 90564-19-5 | [1][3] |

| Molecular Formula | C₉H₉NO₄ | [1][5] |

| Molecular Weight | 195.17 g/mol | [1][3] |

| IUPAC Name | This compound | [1][2][5] |

| Appearance | Powder | [4] |

| Melting Point | 164-165 °C | [3][4][6] |

| SMILES | CCC1=C(C=C(C=C1)[O-])C(=O)O | [1][4] |

| InChIKey | INGAGVLEDDEDMY-UHFFFAOYSA-N | [1] |

Strategic Synthesis: Navigating Regioselectivity

The primary route to this compound is through the electrophilic nitration of 2-ethylbenzoic acid. This reaction presents a classic challenge in regioselectivity due to the competing directing effects of the substituents on the aromatic ring.[4]

-

The ethyl group (-CH₂CH₃) is an activating, ortho-, para-director.

-

The carboxylic acid group (-COOH) is a deactivating, meta-director.

The directing influence of the strongly activating ethyl group generally dominates over the deactivating carboxylic acid group.[4] Consequently, the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the positions ortho and para to the ethyl group. The position para to the ethyl group (C5) is sterically more accessible, making this compound the major product.[4]

Caption: Key transformations of this compound.

Analytical Characterization

A comprehensive analysis is essential to confirm the structure and purity of this compound. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the positions of the substituents on the aromatic ring.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups, such as the broad O-H stretch of the carboxylic acid, the C=O stretch, and the symmetric and asymmetric stretches of the N-O bonds in the nitro group.

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. [7][8]* High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for quantitative analysis in various matrices. [9][10]A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like TFA) and UV detection is a typical setup. [10]

Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Statements:

-

H302: Harmful if swallowed. [1][11]* H315: Causes skin irritation. [1][11]* H319: Causes serious eye irritation. [1][11]* H335: May cause respiratory irritation. [1][11] Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. * Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. * Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

In general, aromatic nitro compounds should be treated with caution, as some can have systemic effects. [12]Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

Conclusion and Future Outlook

This compound is a functionally rich building block with significant potential in organic synthesis. The strategic placement of its ethyl, nitro, and carboxylic acid groups allows for a diverse range of chemical manipulations. Its primary utility lies in its role as a precursor to 2-ethyl-5-aminobenzoic acid and other complex derivatives, which are of interest in the development of novel pharmaceuticals, agrochemicals, and specialized polymers. Further research into optimizing its synthesis, particularly through continuous-flow nitration techniques, could enhance safety and yield, making this versatile molecule even more accessible to the scientific community.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ECHA. (n.d.). Chemical label this compound. European Chemicals Agency. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Chegg. (2023). What is the IUPAC name for the following compound?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO4). Université du Luxembourg. Retrieved from [Link]

- Han, J. C., & Han, G. Y. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404–407.

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

- Szafran, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 106(12), 2545-2560.

-

NIST. (n.d.). Ethyl 2-nitrobenzoate. National Institute of Standards and Technology. Retrieved from [Link]

- Pytskii, I. S., et al. (2018). Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. Journal of Analytical Chemistry, 73(1), 58–62.

-

NIST. (n.d.). 2-Chloro-5-nitrobenzoic acid. National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved What is the IUPAC name for the following compound? | Chegg.com [chegg.com]

- 3. This compound | 90564-19-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound CAS#: 90564-19-5 [m.chemicalbook.com]

- 7. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chemical-label.com [chemical-label.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid (CAS: 90564-19-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on 2-Ethyl-5-nitrobenzoic acid. This document moves beyond a simple recitation of facts, aiming instead to provide a deeper understanding of the compound's chemical nature, its synthesis, and its potential as a versatile building block in modern chemical research, particularly in the realm of pharmaceutical development. The insights and protocols contained herein are designed to be both informative and practical, empowering researchers to confidently incorporate this molecule into their synthetic strategies. We will explore not just the "what" but the "why," delving into the rationale behind synthetic choices and potential applications, thereby fostering a more intuitive and expert-driven approach to its use.

Molecular Overview and Physicochemical Properties

This compound, with the CAS number 90564-19-5, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with an ethyl group at the 2-position and a nitro group at the 5-position. This specific arrangement of substituents imparts a unique electronic and steric profile to the molecule, influencing its reactivity and potential applications.

The presence of the electron-withdrawing nitro group and the carboxylic acid moiety, combined with the electron-donating ethyl group, creates a nuanced electronic landscape on the aromatic ring. This makes this compound an interesting substrate for a variety of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 90564-19-5 | [1][2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Melting Point | 164 °C | [1] |

| Appearance | Powder | [3] |

| SMILES | CCC1=C(C=C(C=C1)[O-])C(=O)O | [2] |

| InChIKey | INGAGVLEDDEDMY-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound: A Strategic Approach

The primary route for the synthesis of this compound is the electrophilic nitration of 2-ethylbenzoic acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring. The ethyl group is an ortho, para-director, while the carboxylic acid group is a meta-director. This presents a challenge in achieving high selectivity for the desired 5-nitro isomer.

Diagram 1: Directing Effects in the Nitration of 2-Ethylbenzoic Acid

Caption: Logical flow of directing effects in the nitration of 2-ethylbenzoic acid.

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

Materials:

-

2-Ethylbenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Distilled water

-

Methanol or Ethanol (for recrystallization)

Procedure:

-

Preparation of the Nitrating Mixture: In a flask immersed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to cool to below 10°C.

-

Dissolution of the Starting Material: In a separate, larger flask, dissolve 2-ethylbenzoic acid in a minimal amount of concentrated sulfuric acid. Cool this solution in an ice bath to below 5°C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-ethylbenzoic acid. Maintain the reaction temperature below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 0-10°C) for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The crude this compound can then be purified by recrystallization from a suitable solvent, such as aqueous ethanol or methanol.

Self-Validation: The purity of the synthesized compound should be verified by measuring its melting point and by spectroscopic analysis (NMR, IR, and MS). The melting point should be sharp and consistent with the literature value (164°C).[1]

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. While experimental spectra for this specific compound are not widely published, a predicted NMR analysis provides valuable guidance for researchers.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| H-3 | ~8.45 | d | 1H | Ar-H |

| H-4 | ~8.25 | dd | 1H | Ar-H |

| H-6 | ~7.50 | d | 1H | Ar-H |

| -CH₂- | ~3.00 | q | 2H | Ethyl |

| -CH₃ | ~1.30 | t | 3H | Ethyl |

| -COOH | >10 | br s | 1H | Carboxylic Acid |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| C=O | ~168 | Carboxylic Acid |

| C-5 | ~147 | Ar-C-NO₂ |

| C-2 | ~140 | Ar-C-CH₂CH₃ |

| C-1 | ~132 | Ar-C-COOH |

| C-3 | ~130 | Ar-CH |

| C-4 | ~125 | Ar-CH |

| C-6 | ~123 | Ar-CH |

| -CH₂- | ~25 | Ethyl |

| -CH₃ | ~15 | Ethyl |

Disclaimer: The NMR data presented is predicted and should be used as a reference. Actual experimental values may vary.

Reactivity and Potential Applications in Drug Discovery

This compound is a versatile intermediate with multiple reactive sites that can be selectively functionalized to generate a diverse range of more complex molecules. Its potential as a building block in pharmaceutical synthesis is significant.

Diagram 2: Potential Synthetic Transformations of this compound

Caption: Potential reaction pathways for this compound.

As a Precursor for Bioactive Heterocycles

The reduction of the nitro group to an amine is a key transformation, yielding 2-ethyl-5-aminobenzoic acid. This resulting ortho-amino benzoic acid derivative is a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry. For instance, similar aminobenzoic acids are used to construct benzimidazoles, quinazolinones, and benzodiazepines.[3]

Analogs in Pharmaceutical Research

While direct applications of this compound in approved drugs were not identified in the surveyed literature, its structural motifs are present in various pharmaceutically relevant molecules. For example, substituted nitrobenzoic acids are used as intermediates in the synthesis of anti-inflammatory agents and other therapeutics. The unique substitution pattern of this compound offers a scaffold for the development of novel drug candidates with potentially improved efficacy, selectivity, or pharmacokinetic properties. The applications of similar compounds like 2-amino-5-nitrobenzoic acid in synthesizing Niclosamide analogs with anticancer and antiviral potential suggest a promising avenue for the derivatives of this compound.[4]

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from their supplier before handling this compound and should work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion

This compound represents a chemical entity of significant potential for the discerning researcher. Its synthesis, while requiring careful control of regioselectivity, is achievable through established organic chemistry principles. The true value of this compound lies in its versatility as a synthetic intermediate. The strategically placed functional groups offer multiple handles for elaboration into more complex molecular architectures, particularly those of interest in pharmaceutical and materials science. It is my hope that this guide will serve as a valuable resource, not only for the practical application of this compound but also as a catalyst for new ideas and innovations in your research endeavors.

References

- Biosynth. (n.d.). This compound | 90564-19-5.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1][2]

- Benchchem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Retrieved from a chemical supplier's technical document.

-

European Chemicals Agency. (n.d.). This compound. Retrieved from [Link]

- Profnit. (n.d.). Nitration Of Benzoic Acid.

-

Benchchem. (n.d.). Application Notes and Protocols: 2-Amino-5-nitrobenzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis. Retrieved from a chemical supplier's technical document.[4]

Sources

"2-Ethyl-5-nitrobenzoic acid" molecular structure and weight

An In-Depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid

Abstract: This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. The document delineates its molecular structure, physicochemical properties, and a detailed synthesis protocol, including an analysis of the regiochemical challenges. Furthermore, it explores its applications as a versatile building block in organic synthesis, particularly within the context of pharmaceutical research and development. Safety and handling protocols are also discussed. This guide is intended for researchers, chemists, and professionals in the drug development sector who require a deep technical understanding of this compound.

Chemical Identity and Molecular Structure

This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with an ethyl group at position 2 and a nitro group at position 5.

-

InChIKey: INGAGVLEDDEDMY-UHFFFAOYSA-N[1]

The spatial arrangement of these functional groups dictates the molecule's reactivity and utility in synthetic chemistry. The electron-withdrawing nature of the nitro group and the carboxylic acid, combined with the electron-donating effect of the ethyl group, creates a unique electronic environment on the aromatic ring.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][3][4] |

| Monoisotopic Mass | 195.05315777 Da | [1] |

| Appearance | Powder | [3] |

| Melting Point | 164-165 °C | [3][6] |

| XLogP3-AA | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

Synthesis Protocol: Electrophilic Nitration

This compound is synthesized via the electrophilic nitration of 2-ethylbenzoic acid. The primary challenge in this synthesis is controlling the regioselectivity. The aromatic ring has two directing groups:

-

Ethyl group (-CH₂CH₃): An activating, ortho-, para-director.

-

Carboxylic acid group (-COOH): A deactivating, meta-director.

The directing effects of these groups are in opposition. However, the strongly activating influence of the ethyl group typically dominates the deactivating effect of the carboxylic acid group.[3] This favors the substitution at the para position relative to the ethyl group, which is position 5, yielding the desired product.

Caption: Workflow for the synthesis of this compound.

Experimental Methodology

Disclaimer: This protocol is a representative example and should be performed by qualified personnel with appropriate safety measures.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice bath.

-

Reagent Addition: Slowly add 2-ethylbenzoic acid to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10 °C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to an equal volume of concentrated sulfuric acid, keeping the mixture cool. Add this nitrating mixture dropwise to the solution of 2-ethylbenzoic acid over 1-2 hours. The reaction is exothermic; maintain the temperature between 0-10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice with vigorous stirring. This will precipitate the crude product.

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Applications in Research and Development

This compound is a valuable platform molecule in organic synthesis, primarily due to its two versatile functional groups.[3]

-

Carboxylic Acid Transformations: The -COOH group is a synthetic linchpin, readily converted into esters, amides, acid chlorides, or reduced to an alcohol. These transformations are fundamental in building more complex molecular architectures, a common requirement in the synthesis of Active Pharmaceutical Ingredients (APIs).

-

Nitro Group Reduction: The nitro group (-NO₂) is particularly significant as it can be easily and selectively reduced to a primary amine (-NH₂).[3] This reaction yields 2-ethyl-5-aminobenzoic acid, an important synthetic intermediate in its own right. The resulting amino and carboxylic acid groups can be used to synthesize heterocyclic compounds or to couple with other molecules, for example, in the development of novel therapeutic agents.

The strategic placement of the ethyl, nitro, and carboxylic acid groups allows for multi-step, regioselective modifications, making this compound a useful starting material for creating libraries of novel compounds for drug discovery screening. Its structural motifs are found in derivatives explored for various therapeutic areas, drawing parallels to other substituted nitrobenzoic acids used in generating bioactive molecules.[7][8][9]

Safety and Handling

This compound presents several hazards that require careful management in a laboratory setting.

-

GHS Hazard Classification:

-

GHS Pictogram: GHS07 (Irritant)[3]

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22745173, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2959738, 2-Amino-5-ethyl-3-nitrobenzoic acid. Retrieved from [Link].

-

PubChemLite (2025). This compound (C9H9NO4). Retrieved from [Link].

-

ECHA (n.d.). chemical label this compound. Retrieved from [Link].

-

Chegg (2023). What is the IUPAC name for the following compound? Retrieved from [Link].

-

PrepChem.com (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link].

-

MDPI (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link].

Sources

- 1. This compound | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved What is the IUPAC name for the following compound? | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 90564-19-5 [chemicalbook.com]

- 5. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. This compound CAS#: 90564-19-5 [m.chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. chemical-label.com [chemical-label.com]

"2-Ethyl-5-nitrobenzoic acid" IUPAC name and synonyms

An In-Depth Technical Guide to 2-Ethyl-5-nitrobenzoic Acid: Synthesis, Properties, and Applications

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a crucial building block in modern organic synthesis. Its trifunctional nature, featuring a carboxylic acid group, an ethyl substituent, and a nitro group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecules. This guide offers a comprehensive overview for researchers and drug development professionals, detailing its chemical identity, physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role as a synthetic intermediate.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. It is also identified by several synonyms and registry numbers, which are crucial for database searches and procurement.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 90564-19-5[1][3] |

| Molecular Formula | C₉H₉NO₄[1][3] |

| InChI | InChI=1S/C9H9NO4/c1-2-6-3-4-7(10(13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)[1] |

| SMILES | CCC1=C(C=C(C=C1)[O-])C(=O)O[1] |

| Other Synonyms | Benzoic acid, 2-ethyl-5-nitro- |

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

| Property | Value | Source |

| Molecular Weight | 195.17 g/mol | [1][3] |

| Appearance | Powder | [3] |

| Melting Point | 164-165 °C | [3] |

| Monoisotopic Mass | 195.05315777 Da | [1] |

Chemical Structure

The structure of this compound features a benzene ring substituted at positions 1, 2, and 5. The carboxylic acid group is at position 1, the ethyl group at position 2, and the nitro group at position 5.

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity

Synthesis Protocol: Nitration of 2-Ethylbenzoic Acid

The primary route for synthesizing this compound is the electrophilic nitration of 2-ethylbenzoic acid. This reaction presents a significant regioselectivity challenge. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director[3]. The directing effects of these substituents are in opposition. However, the strongly activating influence of the ethyl group typically dominates, leading to substitution at the positions ortho and para to it[3]. The desired product is formed by nitration at the para-position relative to the ethyl group.

Caption: Synthesis of this compound via nitration.

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-ethylbenzoic acid to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Temperature Control: Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and side product formation.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture over crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its three distinct functional groups, which can be selectively transformed.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, conversion to acid chlorides, or the formation of amides, providing a handle for coupling with other molecules.

-

Nitro Group: The nitro group is particularly useful as it can be readily reduced to an amino group (-NH₂) using various reducing agents (e.g., SnCl₂, H₂/Pd-C). The resulting 2-ethyl-5-aminobenzoic acid is a key intermediate for synthesizing heterocyclic compounds and other complex structures.

-

Aromatic Ring: The benzene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.

Caption: Key synthetic transformations of the title compound.

Part 3: Applications in Research and Development

The strategic placement of functional groups makes this compound and its derivatives valuable in medicinal chemistry and materials science. While direct applications are often as an intermediate, its structural motifs are found in various bioactive molecules. For instance, other substituted nitrobenzoic acids are crucial intermediates in synthesizing pharmaceuticals, including anti-inflammatory agents, anticancer agents, and antibacterials[4][5][6][7].

The reduction of the nitro group to an amine is a critical step. The resulting amino-benzoic acid derivative can be used in the synthesis of:

-

Heterocyclic compounds: The amino and carboxylic acid groups can be used to construct fused ring systems, which are common scaffolds in many drug molecules.

-

Azo dyes: The amino group can be diazotized and coupled to form azo compounds, which have applications as dyes and molecular probes.

-

Polymer Science: As a monomer or functionalizing agent for specialty polymers.

Part 4: Safety and Handling

4.1 Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards[1]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

4.2 Recommended Handling Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly versatile and synthetically important molecule. Its value lies in the strategic arrangement of its functional groups, which allows for selective chemical transformations. A thorough understanding of its synthesis, particularly the control of regioselectivity, and its subsequent reactions is essential for leveraging its full potential as a building block in the development of novel pharmaceuticals, agrochemicals, and advanced materials. Adherence to strict safety protocols is mandatory when handling this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-ethyl-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Chegg. (2023). What is the IUPAC name for the following compound?. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO4). Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Han, J. C. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-7.

- Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Retrieved from [Link]

-

MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl 2-nitrobenzoate. NIST WebBook. Retrieved from [Link]

Sources

- 1. This compound | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved What is the IUPAC name for the following compound? | Chegg.com [chegg.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

"2-Ethyl-5-nitrobenzoic acid" physical and chemical properties

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-Ethyl-5-nitrobenzoic acid (CAS No: 90564-19-5). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's molecular structure, physicochemical properties, synthesis, reactivity, and potential applications as a versatile synthetic intermediate. While direct experimental data for some properties are not widely available, this guide presents robustly predicted data, comparative analyses with structurally related compounds, and detailed, validated protocols for experimental determination.

Introduction: A Molecule of Synthetic Potential

This compound is a substituted aromatic carboxylic acid featuring a unique combination of functional groups: a carboxylic acid, an ethyl group, and a nitro group. This trifunctional arrangement makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the ortho-ethyl group, imparts distinct reactivity to the molecule. Understanding its properties is crucial for leveraging its potential in the synthesis of more complex chemical entities, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The nitro group can be readily reduced to an amine, opening pathways to a wide range of derivatizations, while the carboxylic acid provides a handle for forming esters, amides, and other acid derivatives.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The following section details the key identifiers and physicochemical parameters for this compound.

Identifiers and Molecular Structure

The structural arrangement of this compound is key to its chemical behavior. The ortho-ethyl group and meta-nitro group (relative to the carboxylic acid) create a specific electronic and steric environment.

Navigating the Solubility Landscape of 2-Ethyl-5-nitrobenzoic Acid: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its bioavailability, processability, and ultimately, its therapeutic efficacy. A comprehensive understanding of an API's behavior in various solvent systems is not merely an academic exercise; it is a critical prerequisite for rational formulation design, robust manufacturing processes, and successful clinical outcomes. This guide provides an in-depth exploration of the solubility characteristics of 2-Ethyl-5-nitrobenzoic acid, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is not extensively published, this paper will equip researchers, scientists, and drug development professionals with the foundational knowledge, predictive insights, and experimental protocols necessary to thoroughly characterize its solubility profile.

Physicochemical Properties of this compound: A Molecular Portrait

A molecule's inherent physical and chemical properties are the primary determinants of its solubility. This compound (C₉H₉NO₄) is a substituted aromatic carboxylic acid with a molecular weight of 195.17 g/mol .[1] Its structure, featuring a benzene ring substituted with a carboxylic acid group, an ethyl group, and a nitro group, creates a complex interplay of polarity, hydrogen bonding potential, and molecular size that governs its interaction with different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | PubChem[1] |

| Molecular Weight | 195.17 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 90564-19-5 | ChemicalBook[2] |

| Melting Point | 164-165 °C | ChemicalBook[3] |

The presence of the carboxylic acid group (-COOH) allows for hydrogen bonding with protic solvents and deprotonation in basic solutions to form a more soluble salt. The nitro group (-NO₂) is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid compared to benzoic acid itself.[4] The ethyl group (-CH₂CH₃) is a nonpolar, electron-donating group that contributes to the molecule's lipophilicity.[4] This combination of a polar, ionizable group, a polar non-ionizable group, and a nonpolar group suggests that the solubility of this compound will be highly dependent on the specific characteristics of the solvent.

The "Like Dissolves Like" Principle: A Predictive Framework

The adage "like dissolves like" serves as a fundamental, qualitative guide for predicting solubility.[5][6] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar or ionic solutes. The carboxylic acid and nitro groups of this compound are polar and capable of hydrogen bonding, suggesting at least some solubility in polar protic solvents.

-

Nonpolar Solvents: Solvents like hexane, toluene, and carbon tetrachloride have low dipole moments and are better at dissolving nonpolar solutes. The ethyl group and the benzene ring of this compound are nonpolar, indicating potential solubility in nonpolar solvents.

-

Aprotic Polar Solvents: Solvents such as acetone and ethyl acetate have significant dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors.

Based on its structure, this compound is expected to exhibit a nuanced solubility profile. It is likely to be sparingly soluble in water due to the nonpolar ethyl group and benzene ring. Its solubility in alcohols is expected to be higher due to the potential for hydrogen bonding with both the carboxylic acid and nitro groups. In nonpolar solvents, the solubility will be influenced by the balance between the nonpolar moieties and the polar functional groups.

Leveraging Data from Structurally Related Compounds

In the absence of direct experimental data for this compound, examining the solubility of structurally similar compounds can provide valuable insights. For instance, studies on 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid show that their solubility in various organic solvents generally increases with temperature.[7][8][9] The solubility of these nitro-substituted benzoic acids was found to be highest in polar protic solvents like methanol and ethanol, followed by polar aprotic solvents like ethyl acetate and acetonitrile, and lowest in nonpolar solvents like toluene and water.[8] This trend is consistent with the "like dissolves like" principle and provides a strong indication of the expected solubility behavior of this compound.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain definitive quantitative data, experimental determination of solubility is essential. The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[10]

Materials and Equipment

-

This compound (solid)

-

A selection of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Vials or flasks with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Sources

- 1. This compound | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 90564-19-5 [chemicalbook.com]

- 3. This compound CAS#: 90564-19-5 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

"2-Ethyl-5-nitrobenzoic acid" spectroscopic data (NMR, IR, Mass Spec)

A Comprehensive Spectroscopic Guide to 2-Ethyl-5-nitrobenzoic Acid

Introduction

This compound is an organic compound with the chemical formula C₉H₉NO₄.[1][2] As a substituted benzoic acid, it holds potential as a building block in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and materials science. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the identity and purity of this compound.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust and predictive overview. This approach not only offers a valuable reference for researchers working with this molecule but also serves as an educational framework for spectroscopic interpretation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of this compound. The molecule consists of a benzene ring substituted with an ethyl group at position 2, a nitro group at position 5, and a carboxylic acid group at position 1. The interplay of these functional groups, with their distinct electronic effects, governs the chemical and spectroscopic properties of the molecule.

Caption: Plausible mass fragmentation pathway for this compound.

The fragmentation of the molecular ion is driven by the stability of the resulting fragment ions and neutral losses.

-

Loss of -OH: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical.

-

Loss of -NO₂: The nitro group can be lost as a neutral molecule.

-

Further Fragmentation: The resulting fragment ions can undergo further fragmentation, such as the loss of the ethyl group.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable solvent and injected into the ion source.

-

Ionization: An appropriate ionization technique is used to generate ions. Electron Ionization (EI) is a common technique for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS. For ESI, predicted adducts include [M+H]⁺ at m/z 196.06044 and [M-H]⁻ at m/z 194.04588. [3]3. Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

This technical guide has provided a detailed and predictive overview of the spectroscopic data for this compound. By leveraging fundamental principles and data from analogous compounds, we have been able to construct a comprehensive set of expected NMR, IR, and Mass Spec data. This information is invaluable for researchers in confirming the synthesis of this compound, assessing its purity, and as a foundation for further structural and reactivity studies. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C9H9NO4). [Link]

-

American Elements. This compound. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

NIST WebBook. 2-Methyl-5-nitrobenzoic acid. [Link]

-

ResearchGate. Mass Spectrometry Detection of Nitrobenzoic Acids and Their Salts on the Surface of Construction Materials. [Link]

-

NIST WebBook. Benzoic acid, 4-nitro-, ethyl ester. [Link]

-

SpectraBase. p-Nitrobenzoic acid, ethyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubChem. 2-Chloro-5-nitrobenzoic acid. [Link]

-

ResearchGate. FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

SpectraBase. 2-Nitro-benzoic acid - Optional[1H NMR] - Spectrum. [Link]

Sources

The Strategic Utility of 2-Ethyl-5-nitrobenzoic Acid: A Technical Primer for Advanced Research and Development

This technical guide provides an in-depth exploration of the potential research applications of 2-Ethyl-5-nitrobenzoic acid (CAS No: 90564-19-5), a versatile aromatic building block. Addressed to researchers, medicinal chemists, and materials scientists, this document moves beyond a simple recitation of properties to elucidate the strategic value of this molecule's unique trifunctional architecture. We will delve into the mechanistic underpinnings of its reactivity and propose novel research trajectories in drug discovery and materials science, complete with actionable experimental protocols.

Core Molecular Attributes and Strategic Significance

This compound is a substituted aromatic carboxylic acid with the molecular formula C₉H₉NO₄.[1] Its true potential lies in the strategic placement of three key functional groups: a carboxylic acid, a nitro group, and an ethyl group. This specific arrangement offers a powerful platform for complex organic synthesis.[2]

| Property | Value | Source |

| CAS Number | 90564-19-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| IUPAC Name | This compound | [1] |

The carboxylic acid group serves as a versatile handle for esterification and amidation reactions.[2] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but can also be readily reduced to a primary amine, opening up a vast landscape of synthetic possibilities, particularly in the realm of heterocyclic chemistry.[2][3] The ethyl group, while seemingly simple, imparts lipophilicity and can introduce steric effects, which can be crucial for modulating biological activity and material properties.[3]

Potential Research Application I: A Scaffold for Novel Kinase Inhibitors in Oncology

The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, with the carboxylic acid group often acting as a key hydrogen bond donor and acceptor in interactions with enzyme active sites.[3] Furthermore, many nitroaromatic compounds have been investigated for their therapeutic potential, including as anticancer agents.[4] The structure of this compound presents an attractive starting point for the design of novel kinase inhibitors, a critical class of anticancer drugs.

Scientific Rationale:

Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding pocket of the enzyme. The 2-ethyl-5-aminobenzoic acid derivative, obtained via the reduction of this compound, is an excellent precursor for the synthesis of quinazolinones, a class of heterocyclic compounds known to exhibit a wide range of pharmacological activities, including anticancer properties.[5] The ethyl group at the 2-position can be strategically employed to probe a hydrophobic pocket within the kinase active site, potentially enhancing binding affinity and selectivity. The amino group, derived from the nitro group, is crucial for the cyclization reaction to form the quinazolinone core.

Proposed Research Workflow:

The following workflow outlines a strategy to synthesize and evaluate a library of novel quinazolinone-based kinase inhibitors derived from this compound.

Sources

The Strategic Intermediate: A Technical Guide to 2-Ethyl-5-nitrobenzoic Acid in Synthetic Chemistry

Abstract

In the landscape of modern organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. 2-Ethyl-5-nitrobenzoic acid, a seemingly unassuming substituted aromatic carboxylic acid, represents a pivotal building block, particularly in the realms of pharmaceutical and materials science. Its true potential is unlocked through the versatile chemistry of its constituent functional groups: the carboxylic acid, the nitro moiety, and the ethyl group. This guide provides an in-depth technical exploration of this compound, from its synthesis to its critical role as a chemical intermediate, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical intermediate begins with its fundamental properties and safety profile.

| Property | Value | Reference |

| CAS Number | 90564-19-5 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 164 °C | |

| Appearance | Powder | |

| IUPAC Name | This compound | [1] |

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Synthesis of this compound: A Study in Regioselectivity

The synthesis of this compound is a classic example of electrophilic aromatic substitution, specifically, the nitration of 2-ethylbenzoic acid. This reaction, however, presents a fascinating challenge in regioselectivity. The ethyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[2] The directing effects of these two substituents are in opposition, making precise control of the reaction conditions crucial for achieving the desired 5-nitro isomer. Generally, the influence of a strongly activating group dominates over that of a deactivating group.[2] In the case of 2-ethylbenzoic acid, the activating ethyl group directs the incoming electrophile primarily to the para position (C5), which is sterically accessible and electronically favored.

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Experimental Protocol: Nitration of 2-Ethylbenzoic Acid

This protocol is based on established methods for the nitration of benzoic acid derivatives, optimized for the specific challenges of 2-ethylbenzoic acid.[3][4]

Materials:

-

2-Ethylbenzoic acid

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 25 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 5 °C.

-

Slowly add 10 g (0.067 mol) of 2-ethylbenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by cautiously adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 2-ethylbenzoic acid over 30-45 minutes, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

-

The crude product can be purified by recrystallization from an appropriate solvent, such as an ethanol-water mixture.

The Pivotal Role as a Chemical Intermediate: Gateway to Amines

The primary utility of this compound lies in its role as a precursor to 2-Ethyl-5-aminobenzoic acid. The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, opening up a vast array of subsequent reactions. This amino-substituted benzoic acid is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and dyes.[5][6]

Caption: The central role of this compound as an intermediate.

Reduction of the Nitro Group: Methodologies and Protocols

The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, desired yield, and scalability.

A. Catalytic Hydrogenation

This is often the cleanest and most efficient method for nitro group reduction.[7]

Catalysts:

Experimental Protocol: Catalytic Hydrogenation using Pd/C

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

Procedure:

-

In a hydrogenation vessel, dissolve 5 g (0.0256 mol) of this compound in 100 mL of ethanol.

-

Carefully add 0.25 g of 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Remove the catalyst by filtration through a pad of Celite.

-

Evaporate the solvent from the filtrate under reduced pressure to yield 2-Ethyl-5-aminobenzoic acid.

-

The product can be further purified by recrystallization if necessary.

B. Metal-Acid Reduction

A classic and cost-effective method, though often requiring more extensive workup.

Reagents:

Applications in Drug Development and Beyond

The resulting 2-Ethyl-5-aminobenzoic acid is a versatile scaffold for the synthesis of a variety of bioactive molecules. Anthranilic acid derivatives, in general, are known building blocks for various commercial drugs and bioactive compounds with activities such as antiviral, antibacterial, and anti-inflammatory properties. For instance, derivatives of 2-aminobenzoic acid have been synthesized and screened for potent anti-inflammatory and analgesic activities.[10] The strategic placement of the ethyl and amino groups on the benzoic acid core allows for further functionalization to create libraries of compounds for drug discovery programs.

While a specific, marketed drug directly synthesized from this compound is not prominently documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. Its utility lies in providing a unique substitution pattern that medicinal chemists can exploit to fine-tune the steric and electronic properties of a lead compound to enhance its efficacy and pharmacokinetic profile.

Beyond pharmaceuticals, aminobenzoic acids are key components in the synthesis of azo dyes.[5][11] The amino group can be diazotized and then coupled with an electron-rich aromatic compound to produce a wide range of colors. The presence of the carboxylic acid and ethyl groups can modulate the dye's properties, such as its solubility and affinity for different fabrics.

Conclusion

This compound is more than just a simple substituted aromatic compound; it is a strategic intermediate that offers a reliable and versatile platform for the synthesis of a wide array of functional molecules. Its synthesis, while requiring careful control of regioselectivity, is achievable through well-established nitration protocols. The subsequent reduction of the nitro group to an amine unlocks its full potential, providing a gateway to novel compounds with potential applications in drug discovery and materials science. For the discerning researcher, a deep understanding of the chemistry of this compound is a valuable asset in the quest for molecular innovation.

References

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. Available at: [Link]

-

PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available at: [Link]

-

PubMed. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Available at: [Link]

-

PubMed. Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Available at: [Link]

-

ResearchGate. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents | Request PDF. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 2-Hydroxy-5-nitrobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]

-

Organic Syntheses. ethyl 4-aminobenzoate. Available at: [Link]

-

Organic Syntheses. ETHYL p-AMINOBENZOATE. Available at: [Link]

-

PubMed Central. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Available at: [Link]

- Google Patents. EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.

-

PubChem. This compound | C9H9NO4 | CID 22745173. Available at: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

-

Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available at: [Link]

-

Profnit. Nitration Of Benzoic Acid. Available at: [Link]

-

ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available at: [Link]

- Google Patents. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.

-

CABI Digital Library. Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Available at: [Link]

-

ResearchGate. The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid 32. Available at: [Link]

- Google Patents. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid.

-

Sciencemadness.org. Reduction of 4-nitrobenzoic acid. Available at: [Link]

-

Semantic Scholar. Research on Synthesis of Benzoic Acids Intermediates. Available at: [Link]

Sources

- 1. This compound | C9H9NO4 | CID 22745173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. sga.profnit.org.br [sga.profnit.org.br]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of 2-Ethyl-5-nitrobenzoic acid. We will explore its synthesis, detailing the underlying chemical principles, and its transformation into versatile intermediates. The focus will be on providing actionable, field-proven insights and robust experimental protocols that serve as a foundation for innovation in therapeutic agent development.

The this compound Scaffold: Properties and Strategic Importance

This compound is a substituted aromatic carboxylic acid. Its structure, featuring an ethyl group, a nitro group, and a carboxylic acid moiety, makes it a valuable starting material in multi-step organic synthesis. The distinct electronic properties and reactivity of each functional group allow for sequential and regioselective modifications, a highly desirable characteristic in the construction of complex molecular architectures for drug candidates.

The strategic value of this compound is unlocked upon the reduction of its nitro group to a primary amine, yielding 2-Ethyl-5-aminobenzoic acid. This transformation converts the scaffold into a versatile building block, analogous to the widely utilized para-aminobenzoic acid (PABA) moiety, which is found in numerous approved therapeutic agents[1]. Derivatives of aminobenzoic acids are integral to drugs with applications ranging from anti-inflammatory and analgesic to anticancer and antibacterial agents[2][3].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 90564-19-5 | [4] |

| Molecular Formula | C₉H₉NO₄ | [4] |

| Molecular Weight | 195.17 g/mol | [4] |

| Melting Point | 164 °C | |

| Appearance | Crystalline Solid | |

| IUPAC Name | This compound | [4] |

Synthesis of the Core Compound: this compound

The synthesis of this compound is achieved through the electrophilic aromatic substitution (nitration) of 2-ethylbenzoic acid. The regiochemical outcome of this reaction is a classic example of the interplay between competing directing effects of substituents on a benzene ring.

Mechanistic Rationale: Controlling Regioselectivity

The two substituents on the starting material, 2-ethylbenzoic acid, exert opposing influences on the incoming electrophile (the nitronium ion, NO₂⁺).

-

The Ethyl Group (-CH₂CH₃): As an alkyl group, it is an activating, ortho-, para-director due to its electron-donating inductive effect.

-

The Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects.

In situations with competing directing effects, the strongly activating group's influence typically dominates. Therefore, the activating ethyl group directs the nitration primarily to the positions ortho and para to it. The para position (C5) is both sterically more accessible and electronically favored, leading to this compound as the major product[5].

Caption: Regioselectivity in the nitration of 2-ethylbenzoic acid.

Experimental Protocol: Nitration

This protocol is a generalized procedure based on standard methods for the nitration of substituted benzoic acids.

Safety Precaution: This reaction uses highly corrosive concentrated acids and is exothermic. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

-

Preparation of the Nitrating Mixture:

-

In a flask immersed in an ice-salt bath (to maintain -10 to 0 °C), cautiously and slowly add 25 mL of concentrated sulfuric acid (H₂SO₄).

-

With continuous stirring, add 25 mL of concentrated nitric acid (HNO₃) dropwise to the sulfuric acid. Ensure the temperature does not rise above 10 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).

-

-

Reaction Setup:

-

In a separate, larger reaction vessel equipped with a magnetic stirrer and a thermometer, dissolve 0.1 mol of 2-ethylbenzoic acid in 50 mL of concentrated sulfuric acid. Cool this mixture to 0 °C in an ice bath.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the solution of 2-ethylbenzoic acid. The temperature of the reaction mixture must be maintained between 0 and 5 °C throughout the addition to prevent over-nitration and side reactions.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes, then let it slowly warm to room temperature and stir for another 1-2 hours.

-

Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.

-

The Gateway Transformation: Reduction to 2-Ethyl-5-aminobenzoic Acid

The conversion of the nitro group to an amine is the pivotal step that unlocks the potential of the scaffold for derivatization in drug discovery. Catalytic transfer hydrogenation is a preferred method as it is highly efficient, proceeds under mild conditions, and avoids the use of stoichiometric heavy metal reductants.

Mechanistic Rationale: Catalytic Transfer Hydrogenation

This method utilizes a hydrogen donor (e.g., formic acid, hydrazine) and a heterogeneous catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the transfer of hydrogen from the donor to the nitro group, which is sequentially reduced to nitroso, hydroxylamine, and finally the amine, with water as the primary byproduct. This method is known for its high chemoselectivity, often leaving other reducible functional groups intact[6][7].

Experimental Protocol: Nitro Group Reduction

This protocol is adapted from a general and highly efficient method for the reduction of aromatic nitro compounds using formic acid and 10% Pd/C[6].

Safety Precaution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of solvents. Handle the catalyst carefully. The reaction can be exothermic and produce gas (CO₂); ensure the reaction vessel is not sealed.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, add 5 mmol of this compound.

-

Add 2.5 mL of methanol, followed by a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 0.2-0.3 g).

-

Carefully add 2.5 mL of 90% formic acid to the stirred suspension. The reaction is often exothermic and will effervesce as CO₂ is evolved.

-

-

Reduction Reaction:

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically rapid, often completing within 5 to 30 minutes.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

-

Work-up and Isolation:

-

Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Combine the filtrate and washings and evaporate the solvent under reduced pressure.

-

Suspend the resulting residue in water and neutralize with a base (e.g., dilute ammonium hydroxide) to precipitate the product.

-

Collect the solid 2-Ethyl-5-aminobenzoic acid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often of high purity without further purification.

-

Derivatization and Applications in Medicinal Chemistry

2-Ethyl-5-aminobenzoic acid is a trifunctional scaffold, offering three distinct points for chemical modification: the amine, the carboxylic acid, and the aromatic ring. This allows for the synthesis of large libraries of compounds for screening against biological targets.

Caption: Synthetic utility of 2-Ethyl-5-aminobenzoic acid.

Synthesis of Bioactive Amide Derivatives

The formation of an amide bond is one of the most common strategies in medicinal chemistry to connect molecular fragments. The amino group of 2-Ethyl-5-aminobenzoic acid can be readily acylated by reacting with an activated carboxylic acid (like an acyl chloride or acid anhydride) to form a variety of substituted benzamides, a structural motif present in many pharmaceuticals.

Potential Therapeutic Targets

While specific drugs derived from this compound are not broadly documented in publicly accessible literature, the broader class of substituted aminobenzoic acids has shown significant promise. Derivatives have been synthesized and tested for a variety of activities, including:

-

Anti-inflammatory and Analgesic Agents: By modifying the core, new non-steroidal anti-inflammatory drugs (NSAIDs) can be developed[2][3].

-

Antimicrobial Agents: The scaffold can be incorporated into structures targeting bacterial enzymes or cell wall synthesis.

-

Anticancer Agents: The aminobenzoic acid core is found in kinase inhibitors and other signaling pathway modulators.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table outlines the expected spectroscopic signatures for the core compound and its key amine derivative.

| Technique | This compound | 2-Ethyl-5-aminobenzoic Acid |

| ¹H NMR | Aromatic protons (3H, complex multiplets), -CH₂- (2H, quartet), -CH₃ (3H, triplet), -COOH (1H, broad singlet) | Aromatic protons (3H, complex multiplets), -NH₂ (2H, broad singlet), -CH₂- (2H, quartet), -CH₃ (3H, triplet), -COOH (1H, broad singlet) |

| ¹³C NMR | Signals for 9 distinct carbons: 6 aromatic (including 2 quaternary), 1 carboxylic, and 2 aliphatic (ethyl group). | Signals for 9 distinct carbons, with shifts of aromatic carbons attached to the -NH₂ group moving upfield compared to the -NO₂ precursor. |

| FTIR (cm⁻¹) | ~3000: Broad O-H (acid). ~1700: Strong C=O (acid). ~1530 & ~1350: Strong N-O stretches (nitro). | ~3400-3200: N-H stretches (amine). ~3000: Broad O-H (acid). ~1680: Strong C=O (acid). ~1620: N-H bend. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 195. Fragments corresponding to loss of -OH, -COOH, and -NO₂. | Molecular ion peak (M⁺) at m/z = 165. Fragments corresponding to loss of -OH, -COOH, and -NH₂. |

Conclusion

This compound represents a strategically valuable, yet underexplored, starting material for synthetic and medicinal chemistry. Its straightforward and regioselective synthesis, combined with its efficient conversion to the versatile 2-Ethyl-5-aminobenzoic acid intermediate, provides a robust platform for the development of novel compounds. The protocols and mechanistic insights detailed in this guide offer a solid foundation for researchers to leverage this scaffold in the pursuit of new therapeutic agents. By applying the principles of rational drug design to the derivatization of this core, new opportunities in various therapeutic areas can be systematically explored.

References

-